Adenine hydrochloride hydrate
Description
Historical Perspectives in Purine (B94841) Research
The journey into understanding purines, the class of molecules to which adenine (B156593) belongs, began in the late 18th and 19th centuries. In 1776, Carl Wilhelm Scheele first isolated a purine derivative, uric acid, from kidney stones. wikipedia.orgbritannica.com This was followed by the isolation of other purines like guanine (B1146940) in 1844 and xanthine (B1682287) in 1817. britannica.comresearchgate.net
The late 19th century marked a pivotal period. The term "purine" (from pure urine) was coined in 1884 by the German chemist Emil Fischer, who would later synthesize the parent purine compound for the first time in 1898. wikipedia.orgnumberanalytics.comsciencehistory.org Fischer's groundbreaking work, which involved elucidating the structures of and synthesizing numerous purines, including caffeine, earned him the Nobel Prize in Chemistry in 1902. sciencehistory.orgmit.eduhu-berlin.de
Around the same time, Albrecht Kossel and his laboratory were making crucial discoveries about the chemical composition of "nuclein," the substance isolated from cell nuclei by Friedrich Miescher. nobelprize.orgnih.gov Kossel's work identified that nucleic acids were composed of phosphoric acid, a carbohydrate, and nitrogen-containing bases. nih.gov By 1891, adenine and guanine were identified as key components derived from the chemical breakdown of nucleic acids. britannica.commit.edubritannica.com Kossel's research, which laid the foundation for understanding the building blocks of DNA and RNA, was recognized with the Nobel Prize in Physiology or Medicine in 1910. mit.edunih.gov These foundational discoveries established the critical importance of purines like adenine in the chemistry of life.
Current Research Paradigms and Challenges
The study of purines and their derivatives, including adenine hydrochloride hydrate (B1144303), remains a dynamic field facing several challenges. A key area of research is understanding the complex network of purine metabolism and its dysregulation in various diseases. mdpi.comnews-medical.net For instance, elevated levels of uric acid, the end product of purine degradation in humans, are linked to gout, an inflammatory arthritis. eatrightpro.orgfrontiersin.org Research is ongoing to understand the influence of genetics versus diet on uric acid levels, with recent studies suggesting genetics may play a more significant role than previously thought. eatrightpro.org
Another challenge lies in the prebiotic synthesis of purines. While adenine can be formed from the polymerization of hydrogen cyanide (HCN), the conditions required, such as high HCN concentrations, may have been localized to specific environments on early Earth. nih.govacs.org Furthermore, the stability of adenine over geological timescales and its specific incorporation into early replicator systems are subjects of ongoing investigation and debate. nih.gov
In drug discovery, designing molecules that can selectively target specific purine-dependent enzymes or purinergic receptors remains a significant hurdle. wikipedia.org The ubiquitous nature of purines like adenine in fundamental cellular processes, such as energy transfer (ATP) and genetic information (DNA/RNA), makes achieving target specificity and minimizing off-target effects a complex task. chemimpex.comebi.ac.uk Current research also focuses on developing more sensitive and accurate methods for measuring purine metabolites and enzyme activities in biological samples to better diagnose and monitor diseases linked to purine metabolism dysfunction. mdpi.com
Significance of Adenine Hydrochloride Hydrate in Contemporary Bioscience
This compound holds particular importance in modern biological research primarily due to its practical advantages and the central role of adenine itself. As a salt, it is more soluble in aqueous solutions than adenine base, making it easier to use in various experimental settings. chemicalbook.com
Its significance is evident in several key areas:
Cell Culture and Molecular Biology: Adenine is an essential component of cell culture media, promoting the growth and proliferation of cells. chemimpex.comchemicalbook.com This is vital for a wide range of research, from genetics and virology to cancer studies. chemimpex.com this compound serves as a direct and readily available source of adenine for cellular metabolic pathways. chemicalbook.com
Biochemical Research: The compound is fundamental in studying metabolic pathways involving purines. chemimpex.com Researchers use it to investigate energy transfer mechanisms (as a precursor for ATP synthesis), cellular signaling (as a precursor for cyclic AMP), and the synthesis of vital cofactors like NAD and FAD. chemimpex.commpbio.comfishersci.camedchemexpress.com
Synthesis and Biotechnology: In biotechnology and synthetic biology, this compound is a key starting material for the synthesis of nucleotides and oligonucleotides, which are the building blocks for producing DNA and RNA. chemimpex.com This is crucial for applications in genetic engineering and for developing diagnostic tests that rely on nucleic acid amplification. chemimpex.com
Structural and Prebiotic Studies: The defined crystalline structure of this compound is valuable for crystallographic studies, which help in understanding the precise interactions of purine bases. It is also used in model prebiotic experiments that explore the origins of life and the formation of the first genetic molecules. acs.org
The use of isotopically labeled versions, such as Adenine-15N5 hydrochloride hydrate, further extends its utility as an internal standard for quantification in metabolomic studies, allowing for precise measurement of adenine in biological samples. caymanchem.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₅H₅N₅·HCl·xH₂O | mpbio.com |
| Molecular Weight | ~189.60 g/mol (hemihydrate) | fishersci.ca |
| Appearance | White to off-white crystalline powder | chemicalbook.com |
| Melting Point | ~285-291 °C (decomposes) | chemicalbook.comchemicalbook.com |
| Solubility | Soluble in water (50 mg/mL) | chemicalbook.comchemicalbook.com |
| CAS Number | 6055-72-7 (hemihydrate) | mpbio.comfishersci.cachemicalbook.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
7H-purin-6-amine;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.ClH.H2O/c6-4-3-5(9-1-7-3)10-2-8-4;;/h1-2H,(H3,6,7,8,9,10);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRDTAUFFBYTHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975961 | |
| Record name | 3H-Purin-6-amine--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6055-72-7 | |
| Record name | 3H-Purin-6-amine--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6055-72-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Derivatization Studies
Chemical Synthesis Approaches for Adenine (B156593) and its Halogenated Derivatives
The chemical synthesis of adenine can be achieved through various routes, often involving the construction of the purine (B94841) ring system from simpler acyclic or heterocyclic precursors. A common strategy involves the cyclization of imidazole (B134444) or pyrimidine (B1678525) derivatives. acs.org For instance, the reaction of diaminomaleonitrile (B72808) with appropriate reagents can lead to the formation of the purine core. researchgate.net
Halogenated derivatives of adenine are valuable intermediates for further functionalization and as bioactive molecules themselves. Direct bromination of flavin adenine dinucleotide (FAD) at the C8 position of the adenine moiety has been achieved using bromine in a sodium acetate (B1210297) buffer. portlandpress.com This method provides a less laborious alternative to the chemical linkage of 8-Br-AMP to FMN. portlandpress.com Similarly, 8-bromoadenine (B57524) can be synthesized and used in further reactions, such as the synthesis of iridium(III) hydrido complexes. acs.org The synthesis of 2-chloro-2'-deoxyadenosine has been accomplished through the glycosylation of 2,6-dichloropurine (B15474), followed by amination. arkat-usa.org Furthermore, synthetic derivatives of cyclic adenosine (B11128) monophosphate (cAMP), including halogenated analogs like 8-bromo- and 7-bromo-7-deazaadenosine-3',5'-cyclic monophosphates, have been developed to investigate signal transduction pathways. nih.gov
Synthetic Routes for Adenine Hydrochloride Hydrate (B1144303) Variants
Adenine hydrochloride hydrate is typically prepared by treating synthesized adenine with hydrochloric acid in an aqueous solution. The resulting salt is then crystallized to include water molecules within its structure. The specific hydration state, such as a hemihydrate, can be controlled by the crystallization conditions. isotope.com The anhydrous form can also be prepared and has a distinct CAS number. chemsrc.comsigmaaldrich.com
The synthesis of variants of this compound, such as those with substitutions on the purine ring or the exocyclic amine, generally involves the synthesis of the desired adenine derivative first, followed by salt formation with hydrochloric acid. For example, N6-alkylated adenosine derivatives can be synthesized through SNAr reactions with aliphatic and aromatic amines. nih.gov These modified adenine derivatives can then be converted to their hydrochloride hydrate salts.
Stereoselective and Regioselective Synthesis Investigations
The regioselective alkylation and functionalization of adenine are critical for the synthesis of specific isomers, particularly the N7 and N9 regioisomers, which often exhibit different biological activities. The alkylation of adenine with secondary carbon electrophiles can lead to the formation of both N7- and N9-adenine nucleosides. tandfonline.com For example, the direct alkylation of adenine with 2-bromopent-4-enoic acid ethyl ester yields the N9-adenine acyclic nucleoside, while the corresponding N7-regioisomer can be obtained by coupling N,N-dimethyl-N'-(9H-purin-6-yl)-formamidine with the same electrophile. tandfonline.com
Distinguishing between N7 and N9 isomers is often achieved using spectroscopic methods, such as NMR, by analyzing the chemical shifts of the C5 and C8 carbons. acs.org In the synthesis of 2'-deoxyisoguanosine, glycosylation of 2,6-dichloropurine with Hoffer's sugar results in a mixture of N9 and N7 regioisomers, which can then be separated chromatographically. arkat-usa.org
Recent studies have also focused on the regioselective C-H borylation of unprotected adenosine and adenine derivatives. A Minisci-type borylation has been shown to achieve excellent C2 site selectivity through photocatalysis or thermal activation, avoiding functionalization at the C8 position. nih.gov Furthermore, adenine derivatives have been used as phosphate-activating groups for the regioselective formation of 3',5'-linked oligoadenylates on montmorillonite, demonstrating the influence of the adenine structure on the regioselectivity of phosphodiester bond formation. nih.gov
Derivatization for Functional Probing and Modified Nucleic Acid Research
The derivatization of adenine is a powerful tool for creating molecular probes and modified nucleic acids to study biological systems. These modifications can alter base pairing, stability, and biological activity.
N7-Regioisomer Synthesis and Characterization
The synthesis of N7-regioisomers of adenine derivatives is of particular interest as they can alter the hydrogen bonding patterns in nucleic acids. For instance, the N7-regioisomer of adeninyl alanine (B10760859) has been synthesized and incorporated into peptide nucleic acids (PNA). nih.gov This modification reverses the order of donor and acceptor positions at the Watson-Crick face, influencing pairing selectivity. nih.gov
The synthesis of N7-ribofuranosyladenine (7A) is often a kinetically favored but minor product during the chemical synthesis of adenosine. oup.com Specific synthetic procedures have been developed to isolate and characterize these N7 isomers. One approach involves the silylation of adenine with hexamethyldisilazane (B44280) (HMDS) followed by condensation with a protected ribofuranose in the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate. oup.com The synthesis of acyclic N7-adenine nucleosides has also been achieved by coupling N6-protected adenine with appropriate electrophiles. tandfonline.comresearchgate.net
Isotopically Labeled this compound Synthesis
Isotopically labeled compounds, such as those containing ¹⁵N or deuterium, are invaluable tools in various analytical and biochemical studies, including biomolecular NMR and mass spectrometry. isotope.comcaymanchem.com this compound labeled with ¹⁵N at all five nitrogen positions (Adenine·HCl (¹⁵N₅, 98%)) is commercially available and can be used as an internal standard or a precursor for the synthesis of more complex labeled molecules. isotope.commedchemexpress.comglpbio.com
The synthesis of specifically deuterated nucleotides is crucial for probing RNA structure. An enzymatic approach has been developed for the synthesis of deuterated ribonucleoside 5'-triphosphates from isotopically labeled glycerol (B35011) or glucose. scienceopen.com For the synthesis of deuterated ATP, adenine hydrochloride is used as a starting material. The process involves the formation of a nucleoside monophosphate by reacting the appropriate base with phosphoribosyl pyrophosphate (PRPP), followed by enzymatic phosphorylation to the triphosphate. scienceopen.com This method allows for the production of milligram quantities of specifically deuterated NTPs suitable for in vitro transcription of RNA. scienceopen.com
Crystallographic Investigations and Polymorphism
Polymorphism Research of Adenine (B156593) and its Hydrated Forms
Kinetic Effects in Crystal Growth and Nucleation
The formation of crystalline solids from a solution or melt is governed by two primary processes: nucleation, the initial formation of stable crystalline entities, and crystal growth, the subsequent increase in size of these nuclei. Both stages are significantly influenced by kinetic factors, which can dictate the resulting crystal form, size distribution, and purity.
In the context of crystal growth, kinetic effects can lead to the formation of metastable polymorphs—crystal structures that are not the most thermodynamically stable under a given set of conditions. Under certain circumstances, these less stable forms may grow more rapidly than the stable phase, a phenomenon known as kinetic trapping researchgate.net. While specific kinetic studies on adenine hydrochloride hydrate (B1144303) are not extensively detailed in the surveyed literature, the general principles of crystal growth kinetics are applicable. Kinetic hydrate inhibitors, for instance, are known to function by delaying the nucleation process and reducing the rate of crystal growth researchgate.net. The nucleation process itself is inherently stochastic, meaning it is subject to random fluctuations, which can be influenced by factors like supersaturation, temperature, and the presence of impurities or seed crystals researchgate.net.
The study of how additives or solvent conditions affect nucleation and growth provides insight into controlling crystal properties. For example, in studies of calcium oxalate (B1200264) crystallization, aqueous extracts have been shown to stimulate nucleation, increasing the number of crystals while reducing their average size plos.org. This control over crystal size and habit through kinetic manipulation is a critical aspect of materials science and pharmaceutical development. The underlying principle involves the interaction of molecules or ions with the growing crystal surfaces, which can either inhibit or promote growth along specific crystallographic directions researchgate.netplos.org. Understanding these kinetic factors is crucial for reproducibly obtaining a desired crystalline phase with specific physical attributes.
Hydration and Solvate Formation in Solid State
Adenine hydrochloride is known to crystallize from aqueous solutions as a hydrate, specifically as adenine hydrochloride hemihydrate iucr.org. The term "hydrate" indicates that water molecules are incorporated into the crystal lattice in a stoichiometric or non-stoichiometric manner mdpi.com. In the case of the hemihydrate, the crystal structure contains one water molecule for every two units of adenine hydrochloride, giving it the chemical formula C₅H₅N₅·HCl·0.5H₂O iucr.org.
The formation of a specific hydrate can be sensitive to crystallization conditions such as temperature and water activity mdpi.comacs.org. Besides hydrates, organic compounds can also form crystalline solids with other solvent molecules, known as solvates mdpi.comresearchgate.net. While specific solvates of adenine hydrochloride with other solvents are not prominently reported in the reviewed literature, the general propensity for purine (B94841) derivatives to form such structures is recognized researchgate.netsoton.ac.uk. The process of dehydration, where water is removed from a hydrate structure, can sometimes lead to the formation of a new anhydrous polymorph that may not be accessible through direct crystallization from solution acs.orgacs.org.
Table 1: Crystallographic Data for Adenine Hydrochloride Hemihydrate
This table presents the refined crystallographic data for adenine hydrochloride hemihydrate based on three-dimensional X-ray analysis.
| Parameter | Value | Reference |
| Chemical Formula | C₅H₅N₅⁺·Cl⁻·0.5H₂O | iucr.org |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P2/c | iucr.org |
| a | 8.779(4) Å | iucr.org |
| b | 4.831(2) Å | iucr.org |
| c | 19.459(12) Å | iucr.org |
| β | 114.32(4)° | iucr.org |
| Z (formula units/cell) | 4 | iucr.org |
Spectroscopic Characterization and Tautomeric Equilibrium Analysis
Infrared (IR) and Raman Spectroscopic Investigations
Infrared and Raman spectroscopy are powerful vibrational techniques used to probe the molecular structure of adenine (B156593) hydrochloride hydrate (B1144303). These methods provide insights into the vibrational modes of the molecule, allowing for the identification of functional groups and the elucidation of intermolecular interactions.
The vibrational spectra of adenine and its derivatives are characterized by a series of distinct bands corresponding to specific molecular motions. In the solid state, adenine exhibits intense Raman bands at 728 cm⁻¹ and in the 1200-1400 cm⁻¹ region. mdpi.com The band at 728 cm⁻¹ is attributed to the in-phase stretching modes of (C-C)/(C-N), while the band at 1254 cm⁻¹ corresponds to the (C-NH₂) stretching mode. mdpi.com The stretching modes of (C-N) and (C=N) are observed at 1332 cm⁻¹, and the out-of-plane bending modes of (C8-H) and (C2-H) appear at 1368 cm⁻¹. mdpi.com
The protonation of adenine, as in adenine hydrochloride, leads to noticeable shifts in the vibrational frequencies. For instance, protonation of adenine and cytosine bases can cause increased band intensities at 1609 and 1492 cm⁻¹. pwr.edu.pl Direct interactions of H+ ions with adenine and cytosine can lead to a shift of bands to lower frequencies. pwr.edu.pl Specifically, the adenine band may shift from 1609 to 1607 cm⁻¹ and the cytosine band from 1492 to 1490 cm⁻¹. pwr.edu.pl
Furthermore, the presence of water of hydration in adenine hydrochloride hydrate can influence the vibrational spectrum. Dehydration can lead to changes in the DNA structure, evidenced by shifts in the symmetric stretching vibrations of the PO₂⁻ group, C–O stretching vibrations of the side chain, and C–C stretching vibrations of the backbone. pwr.edu.pl
A table summarizing key vibrational modes for adenine is presented below:
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| (C-C)/(C-N) in-phase stretching | 728 | mdpi.com |
| (C-NH₂) stretching | 1254 | mdpi.com |
| (C-N) and (C=N) stretching | 1332 | mdpi.com |
| (C8-H) and (C2-H) out-of-plane bending | 1368 | mdpi.com |
| Adenine ring vibration | 734 | mdpi.com |
| NH₂ scissoring mode | 1657 | mdpi.com |
| C=N stretching vibration | 1472 | mdpi.com |
Raman spectroscopy, particularly resonance Raman, is a valuable tool for identifying the tautomeric forms of adenine in different environments. researchgate.netnih.gov Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. For adenine, the most common tautomers are the N(9)H and N(7)H forms.
Experimental resonance Raman spectra of adenine, obtained at various excitation wavelengths (200, 218, and 266 nm), have been compared with quantum-mechanical calculations for the N(9)H- and N(7)H-adenine tautomers and their cations. researchgate.netnih.gov These studies, along with non-resonance Raman spectra (using 457 nm excitation), have shown that the Ade-N(9),N(1)H(+) cation is the predominant form in water at pH 3, with some neutral forms of Ade-N(9)H and Ade-N(7)H tautomers also present. researchgate.netnih.gov
Density functional theory (DFT) calculations have been employed to further analyze the Raman spectra and support the identification of different tautomeric and ionic forms of adenine in aqueous solutions at varying pH levels. researchgate.net At neutral pH (7.0), both Ade-N9 and Ade-N7 tautomers are found to be predominant. researchgate.net In acidic conditions (pH 1.5), single- and double-protonated forms of adenine can coexist. researchgate.net Theoretical calculations also support the non-planar N(9)H-amino conformer of adenine as the most stable structure. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. bioglobax.comlibretexts.org The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org For molecules like adenine, which contain conjugated π systems, these transitions typically occur in the UV region. libretexts.org
The electronic absorption spectrum of adenine is sensitive to the surrounding solvent environment. researchgate.netmdpi.com The polarity of the solvent and specific interactions, such as hydrogen bonding with water, can affect the electronic transitions. researchgate.net Generally, a weak absorption band is observed for adenine derivatives in the range of 256 to 271 nm, corresponding to a π-π* electronic transition. researchgate.net This band experiences a red shift (a shift to longer wavelengths) as the polarity of the solvent increases. researchgate.net For example, the maximum absorbance (λmax) shifts from 259 nm in a non-polar solvent like CCl₄ to 271 nm in a polar solvent like DMF. researchgate.net This is due to the stabilization of the π* orbital more than the π orbital in polar solvents. researchgate.net
The table below illustrates the effect of different solvents on the maximum absorbance of adenine: mdpi.com
| Solvent | λmax (nm) | Reference |
| Water | 202 | mdpi.com |
| Ethanol | 205 | mdpi.com |
| DMF | 205 | mdpi.com |
| Methanol | 218 | mdpi.com |
| DMSO | 256 | mdpi.com |
Protonation of the adenine ring also significantly alters the UV-Vis spectrum. aip.orgaip.org For instance, in aqueous solutions of adenosine (B11128) triphosphate (ATP), which contains an adenine moiety, changes in pH lead to shifts in the absorption peaks. aip.org
The study of the excited state of adenine and its derivatives is crucial for understanding their photostability and the mechanisms of energy dissipation after UV absorption. tandfonline.com Upon electronic excitation, the absorbed energy is typically dissipated through very fast internal conversion processes, making these molecules highly photostable. tandfonline.com
Research indicates that the excited state geometries of DNA bases are often nonplanar, which may facilitate this rapid non-radiative deactivation. tandfonline.com The binding of a single water molecule can dramatically affect the excited state lifetime of adenine. nih.gov Studies involving nonadiabatic dynamics simulations have shown a shortening of the excited state lifetime in adenine monohydrates compared to bare adenine. nih.gov One proposed mechanism for this ultrafast decay is an electron-driven proton transfer from the water molecule to the N3 nitrogen atom of the adenine ring. nih.gov
Exploratory electronic structure calculations on the adenine-thymine (A-T) base pair have highlighted the importance of optically dark ¹ππ* states with charge-transfer character in the photochemistry of this system. acs.org These states, while high in energy at the ground-state equilibrium, can be significantly lowered by proton transfer, which neutralizes the charge separation. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules in solution. semanticscholar.org It is particularly useful for the structural elucidation of unknown molecules and for confirming proposed structures. semanticscholar.orgresearchgate.netacs.org
For adenine hydrochloride, ¹H and ¹³C NMR are the primary methods used for structural analysis. chemicalbook.com In a ¹H NMR spectrum of adenine hydrochloride in DMSO-d₆, characteristic peaks can be assigned to the different protons in the molecule. For example, signals around 8.6 ppm can be attributed to the C2-H and C8-H protons, while broader signals at higher chemical shifts (around 9.1 and 9.5 ppm) are likely due to the exchangeable N-H and NH₂ protons. chemicalbook.com
The chemical shifts in the NMR spectrum are sensitive to the electronic environment of the nuclei. For instance, the ¹H NMR spectra can help distinguish between different tautomers. researchgate.net Comparisons between theoretical and experimental ¹H NMR spectra have favored the assignment of signals to the N9(H) and N7(H)-amino tautomers over the imino tautomers. researchgate.net Furthermore, recorded IR, Raman, and ¹³C NMR spectra have been found to be fully consistent with the N9(H)-amino adenine tautomer being the sole tautomer in both the gas and solid phases, as well as in solution. researchgate.net
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can provide further structural insights by correlating the signals of different nuclei, such as ¹H and ¹⁵N. acs.org This can be particularly useful in studying the interaction of adenine derivatives with other molecules.
Protonation State Determination via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the protonation state of molecules like adenine. By analyzing the chemical shifts of specific nuclei, particularly ¹H and ¹⁵N, researchers can identify which atoms in the purine (B94841) ring accept a proton. caltech.edunih.govresearchgate.net
Below is a table summarizing typical ¹H NMR chemical shifts for adenine hydrochloride in different deuterated solvents. chemicalbook.com
| Solvent | Assign. | Shift (ppm) |
| DMSO-d₆ | A | 9.512 |
| B | 9.131 | |
| C | 8.633 | |
| D | 8.611 | |
| D₂O | A | 8.480 |
| B | 8.420 |
Note: Chemical shifts can vary slightly based on experimental conditions such as concentration and temperature.
Conformational Studies of Adenine Derivatives
The biological function of adenine-containing molecules is intrinsically linked to their three-dimensional structure. NMR spectroscopy is a key tool for investigating the conformational dynamics of adenine derivatives, such as the syn-anti equilibrium around the glycosidic bond in nucleosides and nucleotides. researchgate.netnih.gov
The syn and anti conformations describe the orientation of the adenine base relative to the sugar moiety. In the anti conformation, the bulk of the purine ring is directed away from the sugar, which is the predominant form for adenosine and 5'-AMP. researchgate.net Conversely, in the syn conformation, the purine ring is positioned over the sugar ring. The introduction of bulky substituents at the C8 position of the adenine ring can shift the equilibrium towards the syn form. researchgate.net
Researchers utilize techniques like transfer nuclear Overhauser enhancement (trNOE) to study the conformation of nucleotides bound to enzymes. nih.gov For instance, studies have demonstrated that adenine nucleotides, including 8-azido-ADP and 8-azido-ATP which are primarily in the syn conformation in solution, adopt an anti conformation when bound to the catalytic sites of F1-ATPase. nih.gov The analysis of proton-proton vicinal coupling constants in NMR spectra also provides valuable information about the conformational preferences of the sugar ring and the exocyclic carbinol group, and how these are interdependent with the conformation about the glycosidic bond. researchgate.net
Mass Spectrometry (MS) in this compound Research
Mass spectrometry is a highly sensitive analytical technique used for the identification and quantification of adenine and its derivatives in various biological and chemical samples. nih.gov
Quantification Methodologies using GC-MS and LC-MS
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods for the quantitative analysis of adenine. researchgate.net
LC-MS: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of adenine and its nucleotides in complex matrices like plasma, tissues, and cell cultures. researchgate.netfrontiersin.orgacs.org These methods often employ hydrophilic interaction liquid chromatography (HILIC) or ion-pairing reversed-phase chromatography to achieve separation of these polar analytes. frontiersin.orgacs.org For quantification, stable isotope-labeled internal standards, such as [¹⁵N₅]-adenine, are often used to ensure accuracy and precision. researchgate.netacs.org The mass spectrometer is typically operated in selected-reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity. researchgate.netacs.org The lower limit of quantification for adenine in plasma has been reported to be as low as 5.0 nM. researchgate.net
GC-MS: Gas chromatography-mass spectrometry can also be utilized for the determination of adenine, often requiring a derivatization step to increase the volatility of the analyte. nih.govresearchgate.net One method involves precolumn derivatization with isobutyl chloroformate. researchgate.net GC-MS has been successfully applied to quantify the incorporation of labeled adenine into cytokinins in plant tissues and to determine the nucleobase composition of DNA from biological samples. nih.govresearchgate.net
The following table provides an example of LC-MS/MS parameters for the quantification of adenine. acs.org
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Polarity | Positive or Negative |
| Precursor Ion (m/z) | 136.1 |
| Product Ion (m/z) | 92.2 |
| Internal Standard | ¹⁵N₅-adenine |
| IS Precursor Ion (m/z) | 141.2 |
| IS Product Ion (m/z) | 95.2 |
Computational Chemistry and Theoretical Modeling
Quantum Chemical (QM) Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of adenine (B156593) hydrochloride hydrate (B1144303), treating the system's electrons and nuclei with high theoretical rigor.
Ab initio and Density Functional Theory (DFT) are cornerstone methods for studying nucleobases and their derivatives. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), derive results from first principles without experimental parameters, while DFT methods calculate the electron density to determine the system's energy and properties. acs.org These approaches have been extensively applied to understand the structure, stability, and interactions of adenine and its protonated and hydrated forms.
DFT studies, often using functionals like B3LYP, are employed to optimize the geometry of adenine-water complexes and to calculate interaction energies. acs.org For instance, investigations into hydrated adenine have identified various stable isomers, with water molecules forming hydrogen bonds at different sites, such as the amino group or the N9-H group. nih.gov In the context of adenine hydrochloride hydrate, these calculations are crucial for determining the precise locations of the chloride ion and water molecules relative to the protonated adenine cation. Studies on related systems, like guanine (B1146940) hydrochloride monohydrate, have shown that embedding effects from the surrounding crystal are significant and can be accurately described using advanced techniques like subsystem DFT. aip.org
The choice of theoretical level and basis set is critical for accuracy. Calculations on adenine dimers and hydrated base pairs have shown that methods must correctly balance electrostatic and dispersion contributions to accurately predict binding energies. nih.govrsc.org For this compound, theoretical models must account for the protonation state, the presence of the counter-ion, and the hydrogen-bonding network involving the water molecule. researchgate.net
Table 1: Representative Theoretical Methods in Studies of Adenine Systems
| Method | Application | Key Findings | Reference |
| DFT/B3LYP | Geometry optimization and interaction energy calculation of adenine-water complexes. | Predicts frequency shifts of vibrational modes involved in H-bonding. | acs.org |
| MP2 | Calculation of H-bond interaction energies in model systems. | Provides accurate interaction energies when accounting for basis set superposition error. | acs.org |
| Subsystem DFT | Calculation of properties in large crystal systems (e.g., guanine hydrochloride monohydrate). | Demonstrates the importance of embedding effects of the surrounding crystal environment. | aip.org |
| CBS(T) | Benchmark calculations for stacked adenine dimers. | Provides high-accuracy reference data for interaction energies. | rsc.org |
The electronic properties of this compound are determined by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. researchgate.net Quantum chemical calculations are used to determine the energies and spatial distributions of these frontier orbitals.
For protonated adenine, theoretical studies combining DFT and multi-reference configuration interaction methods have been used to calculate the electronic absorption spectra. rsc.org These calculations show that the S₀–S₁ electronic transition of protonated adenine lies in a similar energy range to that of neutral adenine, though with a large geometry shift upon excitation. rsc.org The protonation, as in adenine hydrochloride, influences the electronic structure. Theoretical and experimental studies on protonated ATP, which contains the adenine moiety, reveal that the addition of a proton induces predictable changes in the inner-shell electronic excitations, which can be modeled with DFT/TDDFT. acs.org The analysis of molecular orbitals helps interpret these spectral shifts and understand how protonation and hydration affect the molecule's response to UV radiation. rsc.orgtandfonline.com
Adenine can exist in several tautomeric forms, which involve the migration of a proton. Quantum chemical calculations are essential for determining the relative stabilities of these tautomers. For isolated adenine, the N(9)H-amino tautomer is generally found to be the most stable form. researchgate.net
Protonation, which is central to the structure of adenine hydrochloride, significantly alters the energetic landscape. Theoretical studies have investigated the most likely sites of protonation on the adenine ring. Calculations indicate that for the 9H-adenine tautomer, protonation at the N1 position yields the most stable cation. rsc.org Other potential protonation sites, such as N3 and N7, result in tautomers that are slightly higher in energy. rsc.orgacs.org The presence of water molecules can further influence tautomeric equilibria, as seen in studies of related pyrimidine (B1678525) systems where hydration can induce a tautomeric shift. acs.org DFT calculations on adenine-thymine pairs have also shown that proton transfer events, leading to tautomerization, are influenced by the environment and intermolecular distances. nih.gov These computational insights are vital for confirming the specific tautomeric and protonated state of adenine within the this compound crystal structure.
Table 2: Calculated Relative Energies of Protonated Adenine Tautomers
| Tautomer | Description | Relative Energy (cm⁻¹) | Computational Method | Reference |
| 1H-9H-A⁺ | Protonation at N1 of 9H-adenine | 0 (Most Stable) | DFT/MRCI | rsc.org |
| 3H-7H-A⁺ | Protonation at N3 of 7H-adenine | 162 | DFT/MRCI | rsc.org |
| 3H-9H-A⁺ | Protonation at N3 of 9H-adenine | 688 | DFT/MRCI | rsc.org |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the time-dependent behavior of molecules, providing a dynamic picture of conformational changes and intermolecular interactions.
Hydrogen bonding is a defining feature of the structure and stability of this compound, involving interactions between the protonated adenine, the chloride ion, and the water molecule. MD simulations, particularly ab initio MD (AIMD), can be used to study the dynamics of these hydrogen bonds. researchgate.netnih.gov
AIMD studies on crystalline adenine have revealed that intermolecular interactions fluctuate, and this dynamic behavior is linked to the material's physical properties, such as its melting temperature. researchgate.netnih.gov In hydrated systems, MD simulations can explore the vibrational couplings between the nucleobase and the surrounding water molecules. mbi-berlin.de For this compound, simulations would elucidate the stability of the hydrogen-bond network, the characteristic lifetimes of specific hydrogen bonds, and the fluctuations in hydrogen-bond distances and angles. This includes the interactions between the water molecule and the adenine base (e.g., at the N6-H or N7 positions) and the role of the chloride ion in structuring the local environment. Studies on non-canonical adenine pairs have emphasized the crucial role of both N–H⋯N and C–H⋯N hydrogen bonds in determining stability, a factor that MD simulations can explore dynamically. rsc.org
MD simulations are also employed to investigate the conformational landscape and flexibility of adenine and its derivatives. oup.com While the purine (B94841) ring system of adenine is relatively rigid, the exocyclic amino group can exhibit non-planarity. researchgate.net In the context of this compound, simulations can reveal the preferred orientation of the water molecule and the dynamic interplay between the components of the crystal.
Conformational analysis using techniques like NMR can be complemented by DFT calculations to determine the precise structure, such as the ribose ring conformation in ATP bound to a protein. researchgate.net For this compound in solution, MD simulations could predict how the hydration shell is structured beyond the single water molecule in the crystal and how the molecule's flexibility is affected by the solvent environment. These computational studies provide a detailed, dynamic understanding of the molecule's structure that is often inaccessible through experimental methods alone.
Thermochemical Properties Derivations
The thermochemical properties of adenine hydrochloride in aqueous solutions have been a subject of theoretical investigation to understand its stability and behavior under various conditions. Computational methods, particularly those rooted in quantum mechanics and statistical thermodynamics, allow for the derivation of key parameters such as heat capacity, enthalpy, and Gibbs free energy.
Standard partial molar properties, including volume and heat capacity, for the protonation of adenine in hydrochloric acid have been determined and compared with estimated values. uoguelph.ca These calculations are crucial for developing thermodynamic models that can predict the equilibrium constants of adenine under different environmental conditions, such as those found in hydrothermal systems. uoguelph.ca
Theoretical calculations are also employed to understand equilibrium processes, such as the aldehyde-hydrate equilibrium in adenine derivatives. conicet.gov.ar For instance, Density Functional Theory (DFT) calculations can elucidate the thermodynamic parameters of such equilibria in both vacuum and continuum solvent models. conicet.gov.ar These studies reveal the significant role of the solvent in stabilizing different molecular structures and shifting the equilibrium. conicet.gov.ar The B3LYP functional is one of many that has been successfully used to predict thermochemical properties. nih.gov
Below is a table showcasing thermodynamic parameters for the aldehyde-hydrate equilibrium of an adenine derivative, as determined by theoretical calculations. conicet.gov.ar
| Parameter | Value in Vacuum | Value in H₂O (continuum) |
| ΔE (kcal/mol) | 4.5 | -1.2 |
| ΔH (kcal/mol) | 4.3 | -1.3 |
| ΔG (kcal/mol) | 19.1 | 10.2 |
| Table 1: Calculated thermodynamic parameters for the equilibrium between an N-2-oxoethyl adenine derivative and its hydrate form. conicet.gov.ar The data illustrates the significant influence of the solvent on the stability of the hydrate. |
Potential Energy Surface Mapping for Reaction Pathways
A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. fiveable.me By exploring the PES, chemists can identify stable molecular structures (local minima), transition states (saddle points), and the energy barriers between them, which collectively define the pathways of chemical reactions. fiveable.me
For molecules related to adenine, computational techniques like molecular dynamics (MD) combined with quenching have been used to examine their potential energy surfaces. nih.gov For example, the PES of the adenine-thymine base pair, when hydrated with one or two water molecules, has been studied using force fields like Cornell et al. and validated with high-level correlated ab initio calculations. nih.gov Such studies are critical for understanding how microhydration and chemical modifications (like methylation) affect the stability of different conformations, such as stacked versus planar hydrogen-bonded structures. nih.gov
The mapping of a PES allows for the visualization of the energy landscape that governs molecular processes. fiveable.me The reaction coordinate, which represents the progress along a reaction pathway, is a key feature of a PES, connecting reactants to products via the lowest energy path through a transition state. fiveable.me Perturbation theory is one of the advanced approaches used to construct intermolecular potential energy surfaces for complexes. acs.org
Computational Studies on Hydration and Solvation Effects
The interaction of adenine hydrochloride with water is crucial to its structure and function. Computational studies provide a molecular-level view of hydration and solvation. infoway-inforoute.ca Techniques such as Density Functional Theory (DFT) based molecular dynamics (MD) simulations are powerful tools for investigating the solvation structures of ions in aqueous solutions. nih.gov
For the adenine cation, which is the form present in adenine hydrochloride, computational studies have explored its hydration in detail. nih.gov DFT calculations have been used to model the adenine cation radical surrounded by a cluster of water molecules to understand hydrogen bonding and structural changes. nih.gov These models show that hydrogen bonds form between water molecules and the amine group (NH₂) of the adenine base. nih.gov The stability of the protonated form (cation) versus the deprotonated form can be significantly influenced by its environment, such as whether it is a monomer in solution or part of a stacked arrangement in DNA. nih.gov
Advanced computational methods like adaptive force matching (AFM) are used to create accurate force fields from ab initio potential energy surfaces for solutes in water. acs.org This approach allows for the precise calculation of hydration free energies and enthalpies, validating the quality of the underlying quantum mechanical method (like B3LYP-D3(BJ)) for describing solute-water interactions. acs.org Such simulations provide detailed structural information, including ion-water radial distribution functions, coordination numbers, and the angular distribution of water molecules in the first solvation shell of the ion. nih.gov
Biochemical and Molecular Biological Applications in Research
Role in Nucleic Acid Synthesis and Metabolism Research
Researchers utilize adenine (B156593) hydrochloride hydrate (B1144303) to investigate the intricate steps of purine (B94841) metabolism and its impact on cellular function. By supplying this essential building block, scientists can explore the synthesis and salvage pathways of purines, which are critical for cell maintenance, development, and reproduction. asm.org Its application extends to the development of diagnostic tests for genetic disorders by facilitating the amplification of nucleic acids for analysis.
Investigation of Cofactor Function (NAD, FAD, ATP, ADP, AMP)
Adenine is a core structural component of several vital cofactors and energy-carrying molecules, and its hydrochloride hydrate form is used in research to investigate their functions. sigmaaldrich.comsigmaaldrich.commpbio.com These molecules are central to cellular metabolism, participating in a vast number of enzymatic reactions.
ATP, ADP, and AMP : Adenine forms the backbone of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, as well as adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP). chemimpex.commedchemexpress.com The energy released from the hydrolysis of ATP to ADP and AMP drives countless biochemical reactions. Research into cellular respiration and energy transfer often involves studying the dynamics of these adenosine nucleotides. medchemexpress.commedchemexpress.com
NAD and FAD : Adenine is a key component of nicotinamide (B372718) adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD). medchemexpress.comsigmaaldrich.comsigmaaldrich.com These coenzymes are critical for cellular respiration and numerous redox reactions. medchemexpress.comnih.gov NAD, in its oxidized (NAD+) and reduced (NADH) forms, is essential for continued glycolytic flux, while FAD is a crucial cofactor for enzymes involved in the citric acid cycle and beta-oxidation. biorxiv.orgplos.org Studies on metabolic pathways frequently analyze the ratios of NAD+/NADH and their phosphorylated counterparts (NADP+/NADPH) as key indicators of the intracellular redox state. frontiersin.org
Research has identified a common structural motif used by many different proteins to bind adenine-containing ligands like ATP, NAD, and FAD, suggesting an ancient and fundamental role for adenine in biological systems. nih.gov
Cellular and Microbial Studies
Adenine hydrochloride hydrate is widely employed as a supplement in cell culture media to support various cellular and microbial research applications. chemimpex.comchemimpex.com
The compound is commonly added to cell culture media to promote the growth and proliferation of diverse cell types. chemimpex.comchemimpex.com This is particularly important in fields like cancer research and regenerative medicine, where robust cell growth is necessary for experimental models. chemimpex.com For example, studies have shown that adenine supplementation can significantly improve the growth rates and viability of certain cancer cell lines compared to control cultures. It has also been used in the creation of biocompatible hydrogels that induce cell proliferation in 2D and 3D cell culture models, highlighting its importance in tissue engineering research. researchgate.net
In microbiology, this compound is a valuable supplement in media for yeast and fungi. Specific research applications include:
Serving as a supplement in rich media for galactose induction during yeast cell culture. sigmaaldrich.comsigmaaldrich.com
Acting as a component of Pombe Glutamate (PMG) media for the germination of the fission yeast Schizosaccharomyces pombe. sigmaaldrich.comsigmaaldrich.com
Supporting the growth of pathogenic Candida species, which can utilize proline as an energy source in a process involving the FAD-dependent enzyme Put1. plos.org
Studies on yeast extract, a common component of fermentation media, have identified adenine as a principal component required for culture growth. researchgate.net Research has shown a direct relationship between adenine concentration and biomass, and supplementing media with adenine can improve the consistency and productivity of yeast fermentations. researchgate.net
This compound is utilized in methodologies designed to assess cell viability and interactions in co-culture systems. sigmaaldrich.comsigmaaldrich.com For instance, it has been used for the incubation of MiaPaCa2 pancreatic cancer cell lines in cell viability and co-culture assays. sigmaaldrich.comsigmaaldrich.com The assessment of cell viability and metabolism often relies on measuring proxies related to adenine-containing molecules. frontiersin.orgresearchgate.net ATP assays, which measure cellular viability by quantifying the amount of ATP present, are a common example. researchgate.net Other methods assess the metabolic state by analyzing the ratios of NAD+/NADH and NADP+/NADPH. frontiersin.org These assays are fundamental in microbiology and cell biology to understand how different conditions or compounds affect cellular health. frontiersin.org
Genetic and Biotechnology Research Applications
The essential role of adenine in the structure of DNA and RNA makes its hydrochloride hydrate form a key component in genetic and biotechnology research. sigmaaldrich.comchemimpex.comchemimpex.com It is crucial for applications in genetic engineering and synthetic biology, which rely on the synthesis and manipulation of nucleic acids. chemimpex.comchemimpex.com In these fields, adenine serves as a fundamental precursor for producing the DNA and RNA necessary for genetic modification and the construction of synthetic biological circuits. Furthermore, this compound aids in the development of nucleic acid amplification techniques used in diagnostic tests for genetic disorders. chemimpex.com
Signaling Pathways Research involving cAMP
This compound is a crucial compound in the study of cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP). chemimpex.commpbio.comfishersci.casigmaaldrich.comsigmaaldrich.comscientificlabs.ie Adenine itself is a fundamental component of adenosine triphosphate (ATP), the precursor to cAMP. nih.gov The enzyme adenylyl cyclase catalyzes the conversion of ATP to cAMP, a key second messenger involved in a multitude of signal transduction pathways. nih.govresearchgate.net
In research, the manipulation of adenine levels can influence the intracellular pool of ATP available for cAMP synthesis. For instance, in studies involving NIH 3T3 cells, radiolabeled adenine, specifically [3H]adenine, is used to label the cellular ATP pool. pnas.orgpnas.org This allows researchers to measure the accumulation of [3H]cAMP in response to various stimuli, providing insights into the activity of adenylyl cyclase and the regulation of cAMP signaling. pnas.orgpnas.org Such studies have been instrumental in understanding how different isoforms of adenylyl cyclase can modulate cell cycle progression and proliferative responses to growth factors. pnas.orgpnas.org
Furthermore, adenine derivatives have been synthesized and studied for their potential to interact with and modulate purinergic receptors, which can be coupled to cAMP signaling pathways. researchgate.net Research in this area aims to understand the structure-activity relationships of these derivatives and their potential as therapeutic agents targeting these signaling cascades. researchgate.net
Table 1: Key Research Findings in cAMP Signaling
| Research Area | Key Finding | Citation |
| Cell Cycle Regulation | Expression of specific adenylyl cyclase isoforms can inhibit cell proliferation by elevating cAMP levels in response to growth factors. | pnas.orgpnas.org |
| Signal Transduction | Radiolabeled adenine is used to track the synthesis of cAMP, elucidating the mechanisms of G protein-coupled receptor (GPCR) and protein kinase C (PKC) mediated signaling. | pnas.orgpnas.org |
| Receptor Pharmacology | Synthetic adenine derivatives are evaluated for their binding affinity and functional activity at adenine receptors, which can influence cAMP pathways. | researchgate.net |
Biomedical Research Applications
This compound serves as a valuable tool in various domains of biomedical research. chemimpex.com Its fundamental role in nucleic acid synthesis and cellular metabolism makes it a key component in numerous experimental models and diagnostic techniques. chemimpex.comfishersci.ca
Studies in Viral Research
The compound is utilized in virology research. chemimpex.commpbio.comfishersci.cafishersci.cachemicalbook.comchemdad.com As a critical building block for DNA and RNA, adenine is essential for viral replication and proliferation. chemimpex.com Researchers often include this compound in cell culture media to support the growth of host cells necessary for viral propagation studies. chemimpex.com This allows for the investigation of viral life cycles, the mechanisms of viral infection, and the screening of potential antiviral compounds.
Diagnostic Methodologies Research
In the field of diagnostics, this compound plays a role in the development of tests for genetic disorders. chemimpex.com It facilitates the amplification of nucleic acids, a cornerstone of many diagnostic techniques such as the polymerase chain reaction (PCR). chemimpex.com By providing a crucial precursor for DNA synthesis, it ensures the robust performance of these amplification-based assays. chemimpex.com Additionally, isotopically labeled forms of adenine, such as Adenine-¹⁵N₅ hydrochloride hydrate, are used as internal standards for the accurate quantification of adenine levels by methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com
Purine Metabolism Studies
This compound is instrumental in research focused on elucidating purine metabolic pathways. chemimpex.com Purines are not only components of nucleic acids but are also central to cellular energy transfer and signaling. mdpi.com Researchers use adenine to study the interconnected network of enzymes and intermediates involved in purine synthesis, degradation, and salvage. mdpi.comnih.gov For instance, it is known that adenine is converted to adenosine monophosphate (AMP) by the enzyme adenine phosphoribosyltransferase (APRT) in the purine salvage pathway. nih.gov Studying these pathways is vital for understanding fundamental cellular processes and how they are dysregulated in disease. nih.gov
Research on Purine-Related Disorders
Given its central role in purine metabolism, this compound is also used in research on disorders arising from defects in this pathway. fishersci.ca Aberrations in purine metabolism can lead to a variety of human diseases, including hyperuricemia and gout, which are caused by the overproduction or underexcretion of uric acid, the final product of purine degradation in humans. mdpi.comnih.gov In animal models, the administration of adenine can be used to induce conditions that mimic certain aspects of human purine-related disorders, such as kidney damage due to the deposition of 2,8-dihydroxyadenine, a metabolite of adenine. medchemexpress.com These models are invaluable for investigating the pathophysiology of such diseases and for testing the efficacy of potential therapeutic interventions. medchemexpress.com
Table 2: Applications of this compound in Biomedical Research
| Research Field | Specific Application | Research Goal | Citation |
| Viral Research | Component of cell culture media for host cell growth. | To study viral replication, infection mechanisms, and screen antiviral drugs. | chemimpex.commpbio.comfishersci.cafishersci.cachemicalbook.comchemdad.com |
| Diagnostic Methodologies | Facilitates nucleic acid amplification in diagnostic tests. | To develop and improve diagnostic tests for genetic disorders. | chemimpex.com |
| Diagnostic Methodologies | Internal standard for quantification of adenine. | To ensure accurate measurement of adenine levels in biological samples. | caymanchem.com |
| Purine Metabolism | Substrate for studying enzymatic pathways. | To understand the complex network of purine synthesis, degradation, and salvage. | chemimpex.commdpi.comnih.gov |
| Purine-Related Disorders | Induction of disease models in animals. | To investigate the pathophysiology of purine-related disorders and test potential treatments. | medchemexpress.com |
Molecular Interactions and Recognition Mechanisms
Hydrogen Bonding Interactions
Hydrogen bonding is a defining feature of adenine's molecular interactions, governing its structure, solubility, and recognition by other molecules.
Adenine (B156593) possesses multiple hydrogen bond donor and acceptor sites, allowing for the formation of complex intra- and intermolecular networks. The exocyclic amino group (-NH2) and the nitrogen atoms within the purine (B94841) ring system (N1, N3, N7, N9) are all potential participants in hydrogen bonding.
In the solid state, such as in adenine hydrochloride hemihydrate, the crystal structure is stabilized by an extensive network of intermolecular hydrogen bonds. mujeresconciencia.com X-ray diffraction studies have elucidated these patterns, showing how protonated adenine molecules, chloride ions, and water molecules arrange to maximize hydrogen bonding, creating a stable crystalline lattice. mujeresconciencia.com In different polymorphs of solid adenine, varied hydrogen-bonding patterns are observed within layered structures. soton.ac.uk
The strength and geometry of these hydrogen bonds can be analyzed using techniques like Fourier-transform infrared (FTIR) spectroscopy, which detects shifts in vibrational frequencies corresponding to the formation of hydrogen bonds. banglajol.info For instance, broad and asymmetric bands observed in the 3600-3090 cm⁻¹ region in copper(II)-adenine complexes indicate the presence of O-H and N-H groups involved in mutual interactions. banglajol.info Computational studies using density-functional theory also provide insights into the binding strengths and energetics of these interactions. nih.gov These studies have shown that hydrogen-bonding interactions can significantly increase the acidity of purine derivatives. nih.gov
| Atom/Group | Function | Typical Interactions |
|---|---|---|
| Amino Group (-NH2) | Donor | Forms hydrogen bonds with acceptor atoms like Oxygen and Nitrogen. |
| N1 Atom | Acceptor/Donor (when protonated) | Participates in Watson-Crick base pairing with thymine. |
| N3 Atom | Acceptor | Can interact with hydrogen bond donors. |
| N7 Atom | Acceptor | A significant site for metal ion coordination and Hoogsteen base pairing. |
The protonation of adenine, particularly at the N1 position to form the adeninium cation, plays a critical role in its molecular recognition. nih.gov This protonation event alters the hydrogen bonding capabilities of the molecule, enabling new interaction patterns that are crucial in various biological contexts. The pKa for the N1 position of adenosine (B11128) is approximately 3.63, though this can be significantly shifted within specific structural contexts, such as in A:C mismatches in RNA where it can be as high as 8.2. nih.govoup.com
Protonation at N1 allows adenine to form two stable hydrogen bonds with guanine (B1146940) or cytosine, stabilizing G:A or A+:C mismatches in nucleic acid structures. nih.gov For example, in certain riboswitches, N1-protonated adenine is essential for binding ligands like cyclic-di-GMP, where it forms a hydrogen bond with a guanine base of the ligand. nih.gov This interaction is so stable that it persists even at pH values above 8.3. nih.gov
Furthermore, protonation can influence other non-covalent interactions. Studies on model compounds have shown that the imidazolium (B1220033) group, when protonated, stacks with the adenine moiety, an interaction not observed with the neutral form. nih.gov This suggests that protonation acts as a switch, modulating both hydrogen bonding and stacking forces to control intermolecular recognition, a mechanism vital in processes like the enzymatic action of RNase. nih.gov In different RNA scaffolds, the site of protonation can vary, with N1 being critical for ligand recognition in some riboswitches and N3 protonation playing a key role in the catalytic activity of twister ribozymes. oup.com
Stacking Interactions and π-π Interactions
The aromatic nature of the purine ring system in adenine hydrochloride hydrate (B1144303) facilitates significant stacking and π-π interactions. These forces are crucial for the stability of nucleic acid structures and for the binding of adenine-containing ligands to proteins. nih.gov
Stacking interactions involve the non-covalent association of aromatic rings, driven by a combination of van der Waals forces, electrostatic interactions, and hydrophobic effects. In DNA, the parallel packing of purine and pyrimidine (B1678525) bases is a classic example of this phenomenon. nih.gov The interaction energy of π-π stacking increases with the size of the aromatic system, a trend that is more pronounced than in σ-π or σ-σ interactions. acs.org
In protein-ligand complexes, the adenine moiety frequently engages in stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. nih.govnih.gov These interactions can be parallel-displaced or T-shaped, and their geometry and strength are significant for binding affinity. nih.govscite.ai Computational studies have shown that the magnitude of nucleobase-amino acid π-π interactions can be up to approximately -30 kJ mol⁻¹, with stacked orientations generally being more stable than T-shaped ones. scite.ai These stacking interactions can be as energetically significant as hydrogen bonds in stabilizing protein-RNA complexes. scispace.com
Interactions with Metal Ions and Cationized Systems
The nitrogen atoms in the adenine ring are effective coordination sites for a wide variety of metal ions. banglajol.info The interaction is highly dependent on pH, which dictates the protonation state of the adenine molecule. banglajol.info
In acidic to neutral conditions, adenine often acts as a cationic ligand (adeninium), with protonation typically at the N1 position. banglajol.info In this state, metal ions like Ni²⁺ and Cu²⁺ preferentially coordinate at the N7 site. banglajol.info As the pH increases into the alkaline range, deprotonation at the N9 position can occur, making this site a more effective coordinator for metal ions. banglajol.info X-ray crystallographic studies have identified N9, N7, N3, and N1 as potential metal binding sites. banglajol.infomdpi.com
Cryogenic ion spectroscopy of adenine complexes with alkali metal cations (such as Cs⁺, Rb⁺, K⁺, Na⁺, and Li⁺) revealed that the metal ion binds not to the common 9H-adenine tautomer, but to the rarer 7H-adenine tautomer. rsc.org This suggests that metal ions can catalyze the tautomerization from the 9H to the 7H form and stabilize the resulting complex. rsc.org The interaction of metal ions, particularly Mg²⁺, is also crucial for the structure and function of RNA molecules like riboswitches, where they can distort the phosphate (B84403) backbone and influence ligand binding affinity.
| pH Range | Adenine Form | Primary Metal Coordination Site(s) | Example Metal Ions |
|---|---|---|---|
| Acidic/Neutral | Adeninium (protonated at N1) | N7 | Ni²⁺, Cu²⁺ |
| Alkaline | Adeninato (deprotonated at N9) | N9, N3 | Cu²⁺ |
Interactions with Biological Macromolecules
Adenine hydrochloride hydrate, as a fundamental biological building block, engages in critical interactions with macromolecules like proteins and nucleic acids. These recognition events are highly specific and are central to processes ranging from DNA replication to enzymatic catalysis.
The recognition of adenine by proteins is a multifaceted process involving a combination of hydrogen bonding and stacking interactions. scispace.comnih.gov Proteins have evolved to recognize all edges of the adenine base—the Watson-Crick, Hoogsteen, and sugar edges—utilizing various combinations of hydrogen bond donors and acceptors. nih.gov
A detailed analysis of protein-adenine complexes reveals distinct patterns. For instance, lysine (B10760008) residues tend to interact with the N7 side of the adenine base, engaging in both cation-π interactions and hydrogen bonds. Arginine residues are often found positioned above or below the adenine ring, facilitating cation-π and π-π stacking interactions.
DNA/RNA Duplex Stability and Mismatch Studies
Adenine, as a fundamental component of nucleic acids, plays a crucial role in the structure and stability of DNA and RNA duplexes. The protonation of adenine, as in adenine hydrochloride, can influence these properties. In acidic conditions, the adenine molecule is more strongly protonated. researchgate.net This protonation can affect the hydrogen bonding patterns that are essential for duplex stability.
Studies on base pair mismatches are critical for understanding DNA replication fidelity and repair mechanisms. nih.gov An adenine-cytosine (A-C) mismatch, for instance, introduces a structural perturbation in the DNA double helix. nih.gov Research has shown that most combinations of base-pair mismatches can be accommodated within the DNA double helix, though with varying efficiencies that affect enzymatic recognition and repair. nih.gov The specific structure of these mismatches and their effect on the surrounding helix are areas of active investigation. Molecular dynamics simulations have been employed to study the structure and dynamics of both matched and mismatched pairs, revealing significant differences in their structural characteristics and energy landscapes. nih.gov Mismatched pairs, including those involving adenine, tend to exhibit more non-canonical structures and show greater displacement within the DNA strand. nih.gov
The stability of DNA and RNA duplexes is also influenced by the presence of modified nucleobases. While research on adenine hydrochloride's direct, extensive impact on duplex stability is specific, the principles of base pairing and mismatch recognition provide a framework for its behavior. The protonated state of adenine can alter its hydrogen-bonding capabilities, potentially leading to different pairing geometries or affecting the stability of a duplex, particularly in localized acidic environments. The efficiency of repair for mismatches can often be correlated with their specific structural features, suggesting that the unique conformation of a protonated adenine within a mismatch could influence its recognition by repair enzymes. nih.gov
Solvent-Solute Interactions
The interaction between a solute like this compound and a solvent, typically water, is fundamental to its chemical behavior, conformation, and reactivity.
Hydration Shell Structure and Dynamics
In an aqueous solution, adenine hydrochloride is surrounded by a shell of water molecules, known as the hydration shell. The structure and dynamics of this shell are dictated by the chemical properties of the adenine molecule, particularly its protonated state. The protonation of nitrogen atoms in the purine ring leads to strong, localized interactions with the polar water molecules. researchgate.net
The process of dissolving adenine in aqueous hydrochloric acid is accompanied by specific thermodynamic changes, which reflect the energy required to disrupt the solute crystal lattice and to organize the solvent molecules around the solute ions. Calorimetric measurements provide insight into these interactions. The enthalpy of solution, which is the heat absorbed or released during dissolution, is a key parameter. For adenine dissolved in aqueous HCl, this value has been determined experimentally.
| Solvent | Process | ΔH (∞, 298.15K) / kJ·mol⁻¹ | ΔCp / J·mol⁻¹·K⁻¹ |
|---|---|---|---|
| Aqueous HCl | 1st Protonation | 11.41 ± 0.18 | 107 ± 3 |
| Aqueous NaOH | 1st Proton Dissociation | 15.21 ± 0.06 | 126 ± 8 |
| Methanol | Solution | 21.6 ± 0.9 | 93 ± 14 |
| Ethanol | Solution | 22.0 ± 0.9 | 240 ± 40 |
This table presents the enthalpy of solution (ΔH) and the change in heat capacity (ΔCp) for adenine in different solvents, highlighting the thermodynamic effects of solvent-solute interactions. Data sourced from nih.gov.
The formation of the hydration shell involves a partial loss of the shell that normally surrounds ions in solution, facilitating the formation of active complexes. researchgate.net The dynamics of this shell—the rate of exchange of water molecules between the shell and the bulk solvent—are crucial for the molecule's reactivity and its ability to interact with other molecules, such as enzymes or nucleic acid strands.
Influence of Solvation on Molecular Conformation
Solvation, particularly hydration, has a significant influence on the three-dimensional shape or conformation of adenine hydrochloride. The protonation state of the adenine molecule is a key determinant of its structure. nih.gov In adenine hydrochloride, a proton is added to one of the nitrogen atoms of the purine ring. This protonation alters the electronic charge distribution across the molecule. nih.gov
This change in charge distribution, in turn, affects the molecule's interaction with the surrounding water molecules. The formation of strong hydrogen bonds between the protonated sites and water can stabilize specific conformations. nih.gov For larger molecules containing adenine, such as Adenosine 5'-triphosphate (ATP), protonation can lead to a coiled molecular structure in the gas phase due to strong hydrogen bonding between the proton and other parts of the molecule. nih.gov While adenine hydrochloride is a smaller molecule, the principle remains that solvation and protonation are interlinked in determining the preferred molecular conformation.
The thermodynamics of dissolving adenine provide further evidence for the influence of solvation. The enthalpy of protonation and proton dissociation have been calculated from solution calorimetry experiments, quantifying the energetic consequences of these conformational and electronic changes upon solvation.
| Process | ΔH / kJ·mol⁻¹ |
|---|---|
| Addition of 1 proton | -22.1 ± 1.1 |
| Addition of 2 or more protons | -14.2 ± 2.2 |
| Removal of 1 proton | 37.6 ± 1.0 |
| Removal of 2 protons | 95.5 ± 1.0 |
This table shows the calculated enthalpies for the addition or removal of protons from the adenine molecule in an aqueous environment, reflecting the influence of solvation on its ionic state. Data sourced from nih.gov.
Degradation Pathways and Stability Studies
Hydrolytic Degradation Mechanisms
Hydrolytic degradation involves the reaction of a compound with water, leading to the cleavage of chemical bonds. In the case of adenine (B156593), this process is significantly influenced by pH and can lead to deamination, altering the structure of the purine (B94841) base.
Deamination is a primary hydrolytic degradation pathway for adenine, resulting in the formation of hypoxanthine (B114508). researchgate.net This conversion can occur through several routes. In biological systems, the enzyme adenine deaminase directly catalyzes the conversion of adenine to hypoxanthine. tandfonline.com Another significant pathway, particularly in the context of DNA, involves the deamination of adenine radical cations to form inosine (B1671953). nih.gov
Under physiological conditions, the catabolism of adenine nucleotides, such as adenosine (B11128) monophosphate (AMP), primarily proceeds through the deamination of AMP to inosine monophosphate (IMP). jci.orgnih.gov Computational studies have explored the deamination of adenine in the presence of hydroxyl ions (OH⁻) and water molecules. One proposed mechanism involves a stepwise reaction where a tetra-coordinated intermediate is formed through hydrolysis, followed by the breaking of the C-N bond and the formation of a C=O bond. researchgate.netresearchgate.net Theoretical investigations suggest that for the reaction to proceed, one water molecule may act as a catalyst while others serve as a medium. researchgate.net
The rate of hydrolytic degradation of adenine is highly dependent on the pH of the solution. Under strongly acidic conditions (e.g., 6N HCl at 100°C), adenine degrades to hypoxanthine. In basic media with a pH greater than 10, it forms 6-hydroxypurine.
Kinetic studies on related compounds like adenosine monophosphate (AMP) provide insight into the pH-dependent degradation. For AMP, the rate of hydrolysis in acidic conditions (0.01 M to 1.0 M HCl) at 60°C ranged from 1.32 × 10⁻⁷ s⁻¹ to 1.67 × 10⁻⁶ s⁻¹. researchgate.net The second-order acid-catalyzed rate constant (kH) was determined to be 1.62 × 10⁻⁶ M⁻¹ s⁻¹. researchgate.net In alkaline conditions (0.0008 M to 1.0 M NaOH), the rate ranged from 1.20 × 10⁻⁷ s⁻¹ to 4.44 × 10⁻⁶ s⁻¹, with a second-order base-catalyzed rate constant (kOH) of 4.32 × 10⁻⁶ M⁻¹ s⁻¹. researchgate.net Studies on adenine uptake in Saccharomyces cerevisiae also highlight the importance of pH, with optimal uptake occurring at a pH of 5.6 to 6.0. nih.govnih.gov
The stability of adenine derivatives is also pH-sensitive. For instance, adenine was observed to degrade immediately in 0.05 N HCl. nih.gov The degradation of radicals formed during oxidative processes is also pH-dependent; dehydration of the A4OH• radical is inhibited by H⁺ ions, whereas the ring-opening of the A8OH• radical is accelerated by both H⁺ and OH⁻ ions. iaea.org
Oxidative Degradation Pathways
Oxidative degradation, particularly by reactive oxygen species (ROS), is a significant pathway for adenine damage. The hydroxyl radical (•OH) is a highly reactive species that can cause extensive damage to DNA bases, including adenine. iphy.ac.cn
The reaction between hydroxyl radicals and adenine can proceed through two main pathways: hydroxylation (addition) and dehydrogenation (hydrogen abstraction). iphy.ac.cn The •OH radical can be added to the C4 and C8 positions of the purine ring, forming A4OH• and A8OH• radicals, respectively. iaea.orgresearchgate.net It can also be added to the C2, C5, and C6 sites. iphy.ac.cn
Computational studies using density functional theory (DFT) have shown that the C8 site is particularly vulnerable to hydroxyl radical attack. iphy.ac.cn The addition of •OH to the C8 site is predicted to be a barrierless and highly exothermic reaction. iphy.ac.cn The reaction of •OH can also lead to the formation of 8-hydroxy-7,8-dihydroaden-8-yl radicals (C8-OH adduct) and 4,5-dihydroaden-C5-yl radicals (C4-OH adduct). nih.gov
Dehydrogenation, the abstraction of a hydrogen atom by a hydroxyl radical, is another important reaction. Theoretical studies have investigated dehydrogenation from various sites on the adenine molecule. researchgate.netnih.gov These studies found that the N(6) position (the amino group) is the most favorable site for hydrogen abstraction by a hydroxyl radical. researchgate.netnih.gov
The oxidation of adenine by hydroxyl radicals leads to several products. The main stable products identified are 8-oxo-7,8-dihydroadenine (8-oxoAde) and 4,6-diamino-5-formamidopyrimidine (B1223167) (Fapy-Ade). nih.gov The formation of these products is believed to proceed via the initial addition of the •OH radical to the C8 position. nih.gov Inosine may also be formed through the deamination of an intermediate adenine radical cation. nih.gov
Energetic calculations provide further insight into these reaction pathways. The dehydrogenation reactions at the C2, C8, N9, and N6 sites are all exothermic and have low energy barriers. iphy.ac.cn The dehydrogenation at the N9 site is highly exothermic by 66.4 kJ/mol with a free energy barrier of 18.8 kJ/mol. iphy.ac.cn The transition state for dehydrogenation at the N(6) site has the lowest energy, suggesting this reaction is highly likely to occur. nih.gov
| Reaction Site | Relative Gibbs Free Energy (kJ/mol) | Thermodynamic Character |
|---|---|---|
| C8 | -78.2 | Exothermic |
| C2 | -28.1 | Exothermic |
| C6 | +8.1 | Endothermic |
| C4 | +8.5 | Endothermic |
| C5 | +13.0 | Endothermic |
| Pathway | Reactant Complex Binding Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Overall Reaction Energetics (kcal/mol) |
|---|---|---|---|---|
| Pathway 1 | -32.8 | +4.3 | -10.9 | -0.3 (Exothermic) |
| Pathway 2 (N6 site) | -11.4 | -5.4 | -22.4 | -14.7 (Exothermic) |
| Pathway 3a | -10.7 | -3.7 | -24.2 | -17.4 (Exothermic) |
| Pathway 3b | -10.7 | +0.8 | -18.7 | -7.8 (Exothermic) |
| Pathway 4a | -10.1 | -2.3 | -20.5 | -13.7 (Exothermic) |
| Pathway 4b | -10.1 | +0.8 | -17.5 | -7.8 (Exothermic) |
Energies are relative to separated A+OH. Negative values indicate lower energy.
Thermal Stability and Degradation in Research Media
Adenine hydrochloride hydrate (B1144303) exhibits considerable thermal stability, decomposing at approximately 285°C. However, its stability in solution, particularly in research media, is dependent on various factors including temperature and the composition of the medium.
Adenine-based compounds are often used in cell culture media. chemimpex.comsigmaaldrich.com Studies on adenine-based cytokinins have shown they possess exceptional stability, with no significant degradation detected after an autoclave cycle (121°C, 110 kPa for 30 min) when dissolved in 0.05 N KOH. nih.gov However, prolonged storage at elevated temperatures can lead to degradation. For example, while the cytokinin trans-zeatin (B1683218) was stable for 56 days at 25°C in 0.05 N HCl, it almost completely degraded after 21 days at 85°C. nih.gov
The stability of more complex biological structures containing adenine is also temperature-sensitive. For instance, the melting temperature (Tm) of a DNA minidumbbell containing N6-methyladenine was found to be approximately 10°C. mdpi.com In contrast, a thermostable adenine base editor protein (TadA-8e) showed a much higher melting temperature of around 83.0°C. biorxiv.org Studies on an adenine riboswitch demonstrated that temperature affects both its structural stability and its ligand-binding affinity, with higher temperatures reducing the stability of certain structural elements. nih.gov
Enzymatic Degradation Mechanisms (e.g., Purine Catabolism)
The enzymatic degradation of adenine is a fundamental component of purine metabolism, a series of pathways responsible for the breakdown of purine nucleotides. nih.govresearchgate.net In humans and many other organisms, this catabolic process occurs primarily in the liver and involves a sequence of enzymatic reactions that convert adenine into less complex molecules for excretion. wikipedia.org The principal pathway for adenine breakdown culminates in the formation of uric acid. nih.govutah.edu
The catabolic cascade begins with the direct enzymatic modification of adenine. The key enzymes involved are highly specific, ensuring the orderly conversion of intermediates. This process not only serves to eliminate excess or waste purines but also plays a role in salvaging bases for nucleotide synthesis when needed. utah.edunih.gov
The initial and committing step in the degradation of the free base adenine is its conversion to hypoxanthine. fiveable.me This reaction is catalyzed by the enzyme adenine deaminase (ADE), also known as adenase. nih.govacs.org ADE facilitates a hydrolytic deamination reaction, where the amino group at the C6 position of the purine ring is replaced with a hydroxyl group (which exists in the keto tautomeric form, hypoxanthine), releasing ammonia (B1221849) in the process. nih.govacs.org
Following its formation, hypoxanthine enters a common pathway for purine degradation. The enzyme xanthine (B1682287) oxidase (XO) then catalyzes two successive oxidation steps. utah.edufiveable.mewikipedia.org First, xanthine oxidase converts hypoxanthine to xanthine. wikipedia.orgnumberanalytics.com Subsequently, the same enzyme oxidizes xanthine to the final product of purine catabolism in humans, uric acid. wikipedia.orgnumberanalytics.comnih.gov Each of these oxidation steps produces hydrogen peroxide as a byproduct. utah.eduwikipedia.org
The table below outlines the primary enzymatic steps in the degradation of adenine.
Table 1: Key Enzymes and Reactions in Adenine Catabolism| Substrate | Enzyme | Product(s) |
|---|---|---|
| Adenine | Adenine Deaminase (ADE) | Hypoxanthine, Ammonia nih.govacs.org |
| Hypoxanthine | Xanthine Oxidase (XO) | Xanthine, Hydrogen Peroxide utah.eduwikipedia.org |
| Xanthine | Xanthine Oxidase (XO) | Uric Acid, Hydrogen Peroxide utah.eduwikipedia.org |
Research into the kinetics of these enzymes provides insight into the efficiency of the degradation pathway. Adenine deaminase, a member of the amidohydrolase superfamily, has been isolated and characterized from various organisms, including bacteria like Escherichia coli and Agrobacterium tumefaciens. nih.govacs.org Studies have shown that its catalytic efficiency can be influenced by the presence of metal cofactors, such as manganese (Mn²⁺). nih.govacs.org
The kinetic parameters for adenine deaminase from different bacterial sources have been determined, highlighting the enzyme's catalytic power. nih.gov
Table 2: Research Findings on Kinetic Parameters of Adenine Deaminase (ADE)
| Enzyme Source | kcat (s-1) | Km (mM) | kcat/Km (M-1s-1) |
|---|---|---|---|
| Escherichia coli (Mn²⁺ supplemented) | 200 ± 5 | 0.40 ± 0.04 | (5 ± 0.4) x 10⁵ nih.gov |
| Agrobacterium tumefaciens (Atu4426) | 155 ± 5 | 0.32 ± 0.04 | (4.8 ± 0.4) x 10⁵ nih.gov |
The subsequent enzyme in the pathway, xanthine oxidase, is a complex molybdoflavoprotein that plays a rate-limiting role in uric acid production. numberanalytics.comnih.govphysiology.org Its activity is crucial for processing hypoxanthine and xanthine, thereby linking the degradation of both adenine and guanine (B1146940) pathways. utah.edu In humans, the process terminates with uric acid, which is then excreted. nih.gov
Analytical Method Development and Validation for Research Applications
Chromatographic Methodologies (e.g., RP-HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone for the analysis of adenine (B156593) and its salts. The method's versatility allows for effective separation from impurities and degradation products. A typical RP-HPLC method for adenine analysis involves a C18 or a C28 stationary phase, which provides the necessary hydrophobicity to retain the polar adenine molecule. pa2online.orgscitepress.org The mobile phase generally consists of a buffered aqueous solution mixed with an organic modifier, most commonly acetonitrile (B52724) or methanol. pa2online.orgscitepress.org
For instance, one validated method utilizes a Sunniest RP-Aqua C28 column with an isocratic mobile phase of water and acetonitrile in a 90:10 (v/v) ratio. researchgate.net The separation is achieved at a flow rate of 1.0 mL/min with UV detection typically set around 260 nm, which is near the absorbance maximum for adenine. researchgate.net
Table 1: Example RP-HPLC Parameters for Adenine Analysis
| Parameter | Condition | Source(s) |
| Column | Sunniest RP-Aqua C28 (250 mm x 4.6 mm, 5 µm) | pa2online.orgresearchgate.net |
| Mobile Phase | Water:Acetonitrile (90:10, v/v) | pa2online.orgresearchgate.net |
| Flow Rate | 1.0 mL/min | pa2online.orgresearchgate.net |
| Detection | UV at 260 nm | researchgate.net |
| Temperature | Ambient / Room Temperature | researchgate.net |
Method Optimization Strategies (e.g., QbD Approach)
To ensure an analytical method is robust and reliable, modern optimization strategies like the Quality by Design (QbD) approach are employed. sepscience.com QbD is a systematic process that begins with predefined objectives and emphasizes understanding the product and process, and controlling the process based on that understanding. celonpharma.comimpactfactor.org
For an HPLC method, the QbD process involves:
Defining the Analytical Target Profile (ATP): This outlines the goals for the method, such as the required accuracy, precision, and sensitivity for quantifying Adenine hydrochloride hydrate (B1144303). celonpharma.com
Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the method's performance characteristics (e.g., peak resolution, retention time), while CMPs are the variables that can affect them (e.g., mobile phase pH, percentage of organic modifier, column temperature, flow rate). sepscience.com
Risk Assessment and Design of Experiments (DoE): A risk assessment identifies the CMPs with the highest potential impact on the CMAs. DoE is then used to systematically study the effects of these parameters and their interactions. sepscience.comjapsonline.com For adenine analysis, a DoE study might investigate the impact of acetonitrile percentage and mobile phase pH on the separation from potential impurities.
Establishing a Method Operable Design Region (MODR): The data from the DoE is used to create a "design space," which is the multidimensional combination of input variables (CMPs) that have been demonstrated to provide assurance of quality. celonpharma.com Operating within this region ensures the method performs as intended.
A stability-indicating method is an analytical procedure that can accurately quantify the substance of interest in the presence of its degradation products, impurities, and excipients. oup.com The development of such a method is crucial for understanding the stability of Adenine hydrochloride hydrate under various environmental conditions.
The process involves subjecting the compound to forced degradation under several stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. japsonline.com These conditions typically include:
Acid and Base Hydrolysis: Exposure to acidic and basic solutions (e.g., HCl and NaOH). japsonline.com
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide. japsonline.com
Thermal Stress: Exposure to high temperatures. japsonline.com
Photolytic Stress: Exposure to UV or fluorescent light. japsonline.com
The stressed samples are then analyzed by the developed HPLC method. The method is considered stability-indicating if it can resolve the intact adenine peak from all the peaks corresponding to the degradation products formed during the stress tests. oup.comnih.gov This ensures that any decrease in the concentration of adenine due to degradation is accurately measured without interference. oup.com
Validation Parameters in Research Contexts
Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose. Validation is performed according to ICH guidelines and assesses various performance characteristics. nih.gov
These three parameters are fundamental to validating any quantitative method.
Linearity: This is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. nih.gov Linearity is determined by analyzing a series of dilutions of a standard solution. The results are plotted as concentration versus instrument response, and a linear regression analysis is performed. For adenine, methods have demonstrated linearity over ranges such as 5–1000 µg/mL with a correlation coefficient (r²) greater than 0.999. researchgate.net
Precision: This parameter expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically reported as the relative standard deviation (%RSD). scitepress.org
Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and instrument.
Intermediate Precision (Inter-day precision): Evaluates variations within a laboratory, such as on different days, with different analysts, or on different equipment. mastelf.com For adenine analysis, methods have reported %RSD values for precision ranging from 0.50% to 5.5%. pa2online.orgresearchgate.net
Accuracy: This is the closeness of the test results obtained by the method to the true value. scitepress.org It is often determined through recovery studies by spiking a blank matrix with a known quantity of the analyte at different concentration levels. The percentage of the analyte recovered is then calculated. Validated methods for adenine have shown accuracy with recoveries typically between 80% and 120%. researchgate.netnih.gov
Table 2: Summary of Validation Data for Adenine HPLC Methods from Published Research
| Validation Parameter | Reported Value / Range | Source(s) |
| Linearity Range | 0.12 µg/mL to 1000 µg/mL | researchgate.netnih.gov |
| Correlation Coefficient (r²) | > 0.999 | scitepress.orgresearchgate.net |
| Precision (%RSD) | 0.50% - 5.5% | pa2online.orgresearchgate.net |
| Accuracy (% Recovery) | 80% - 107.4% | scitepress.orgresearchgate.netnih.gov |
Future Directions in Adenine Hydrochloride Hydrate Research
Advanced Spectroscopic Techniques for Dynamic Studies
The static picture of molecular structures is rapidly being replaced by a dynamic understanding of their behavior in solution and solid states. Advanced spectroscopic methods are at the forefront of this shift, offering unprecedented insights into the real-time dynamics of adenine (B156593) hydrochloride hydrate (B1144303).
Time-resolved spectroscopy , for instance, utilizes pump-probe techniques to monitor molecular processes on ultrafast timescales. numberanalytics.com This can be applied to study the kinetics of proton transfer, hydration shell dynamics, and conformational changes in adenine hydrochloride hydrate upon interaction with other molecules or exposure to stimuli like light. numberanalytics.com Understanding these dynamics is crucial for elucidating its role in biochemical reactions.
Multidimensional NMR spectroscopy and surface-enhanced Raman spectroscopy (SERS) are other powerful tools. numberanalytics.com Multidimensional NMR can unravel complex hydrogen-bonding networks and characterize the interactions of this compound with biomolecules. nih.gov SERS, by enhancing the Raman signal of molecules near metallic surfaces, can provide detailed vibrational information, helping to elucidate the tautomeric equilibrium of adenine in different environments. numberanalytics.comresearchgate.net These techniques, combined, will provide a more complete picture of the structural and dynamic properties of this compound.
High-Throughput Screening and Automation in Research
The pace of scientific discovery is increasingly being accelerated by high-throughput screening (HTS) and automation. These technologies allow for the rapid testing of vast libraries of compounds and experimental conditions, significantly reducing the time and resources required for research.
In the context of this compound, quantitative high-throughput screening (qHTS) can be employed to identify novel inhibitors or activators of enzymes that utilize adenine or its derivatives. plos.org For example, screening large compound libraries against enzymes involved in NAD+ metabolism could uncover new therapeutic leads for age-related diseases. plos.orgnih.gov Fluorescence polarization-based assays have already proven successful in HTS campaigns for adenine-utilizing enzymes. nih.gov
Automation extends beyond screening to sample preparation and analysis. Micro-robotic systems can be integrated with analytical instruments like HPLC to automate the entire workflow, from cell extract preparation to nucleotide quantification. nih.gov This not only increases throughput but also enhances the reproducibility and accuracy of experimental data.
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. For this compound, this integrated approach can provide a deeper understanding of its properties and interactions at a molecular level.
Quantum-mechanical calculations can be used to predict and interpret experimental spectroscopic data, such as Raman spectra, to determine the tautomeric composition of adenine in various conditions. researchgate.net Computational studies have also been instrumental in understanding the abiotic formation pathways of adenine, providing insights into the origins of life.
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in solution, including its hydration structure and interactions with biomolecules. researchgate.net These simulations can complement experimental techniques like X-ray crystallography by providing a dynamic view of the molecule's behavior. The integration of computational predictions with experimental data from techniques like X-ray diffraction allows for a more comprehensive understanding of the compound's charge density and electrostatic potential. iucr.org
Novel Applications in Emerging Biotechnologies
The unique properties of this compound make it a valuable tool in several emerging areas of biotechnology. Its fundamental role in biological systems provides a strong basis for its application in new and innovative ways.
In the field of synthetic biology and genetic engineering , this compound serves as a crucial component for the synthesis of nucleotides, the building blocks of DNA and RNA. chemimpex.com This is essential for creating custom genetic circuits and engineering organisms with novel functions.
The development of biomimetic materials and nanostructures is another exciting frontier. The self-assembly properties of adenine and its derivatives can be harnessed to create novel materials with applications in drug delivery, biosensing, and electronics. researchgate.net For example, adenine-based metal-organic frameworks (MOFs) are being explored for their gas and solvent adsorption properties. researchgate.net Furthermore, the biocompatibility of adenine-containing complexes makes them promising candidates for the development of new bioimaging agents and metallodrugs. researchgate.net
The use of isotopically labeled this compound, such as Adenine-¹⁵N₅ hydrochloride hydrate, as an internal standard in GC- or LC-MS applications allows for precise quantification in complex biological samples. caymanchem.com This is critical for metabolomics studies and understanding the intricate biochemical pathways involving adenine. chemimpex.com
Q & A
Basic: What are the recommended storage and handling protocols for Adenine hydrochloride hydrate to ensure stability in laboratory settings?
This compound is hygroscopic and light-sensitive. Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hydrate dissociation and oxidation. Use desiccants in storage compartments to mitigate moisture ingress. For handling, wear N95 respirators, nitrile gloves, and safety goggles to avoid inhalation or skin contact, as the compound may irritate mucous membranes .
Basic: How should researchers prepare this compound solutions for cell culture applications?
Dissolve the compound in sterile ultrapure water (50 mg/mL) . Filter-sterilize using a 0.22 µm membrane to ensure aseptic conditions. For media supplementation, pre-warm to 37°C to avoid precipitation. Note that solubility varies in organic solvents: 8 mg/mL in DMSO and <1 mg/mL in ethanol . Adjust pH to 6.5–7.5 using buffered solutions (e.g., PBS) to maintain stability in cell culture media.
Advanced: How does the hydrate morphology of Adenine hydrochloride influence its crystallographic structure and biochemical activity?
This compound is classified as an ion-coordinated hydrate , where water molecules are integral to the crystal lattice via hydrogen bonding with chloride ions . This structural arrangement impacts its solubility and stability. Hydrate morphology can alter ligand-binding efficiency in enzymatic systems (e.g., NAD+ synthesis) due to variations in molecular packing . Use powder X-ray diffraction (PXRD) to confirm hydrate phase and molecular dynamics simulations to predict hydration-dependent conformational changes .
Advanced: What analytical techniques are critical for characterizing the hydrate state and purity of this compound?
- Thermogravimetric Analysis (TGA): Quantify hydrate content by measuring mass loss during dehydration (typically ~8–10% for hemihydrate forms) .
- High-Performance Liquid Chromatography (HPLC): Verify purity (≥99%) using a C18 column with UV detection at 260 nm .
- Dynamic Vapor Sorption (DVS): Assess hygroscopicity and hydrate stability under controlled humidity .
- Nuclear Magnetic Resonance (NMR): Confirm molecular structure and detect impurities via ¹H/¹³C spectra .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound across solvents?
Discrepancies arise from hydration state variability (e.g., hemihydrate vs. anhydrous forms) and experimental conditions (temperature, pH). For example:
- Water solubility : Reported as 4 mg/mL vs. 50 mg/mL . This divergence may stem from differences in hydrate stoichiometry.
- Ethanol solubility : <1 mg/mL due to low polarity .
Methodological Recommendations :
Advanced: What role does this compound play in stabilizing NAD+/FAD cofactors, and how should it be optimized in enzymatic assays?
Adenine is a core component of NAD+/FAD, critical for redox reactions. In assays, supplement this compound at 1–10 µM to support cofactor regeneration . Optimize by:
- pH Control : Use Tris-HCl (pH 7.4) to stabilize NAD+ .
- Cofactor Recycling : Pair with enzymes like alcohol dehydrogenase (ADH) and glucose dehydrogenase (GDH) for continuous NADH production .
- Spectrophotometric Monitoring : Track NADH absorbance at 340 nm to quantify activity .
Advanced: How should researchers design experiments to study hydrate phase transitions in Adenine hydrochloride under variable humidity?
- Controlled Humidity Chambers : Use saturated salt solutions to maintain specific relative humidity (RH) levels (e.g., 75% RH with NaCl) .
- In Situ PXRD : Monitor crystal structure changes during hydration/dehydration cycles .
- Differential Scanning Calorimetry (DSC) : Identify phase transition temperatures and enthalpy changes .
- Kinetic Analysis : Model water adsorption/desorption rates using the GAB (Guggenheim-Anderson-de Boer) equation .
Advanced: What strategies mitigate hydrate-induced variability in drug formulation studies using this compound?
- Polymorph Screening : Identify stable hydrate forms via high-throughput crystallization .
- Excipient Compatibility : Use lyoprotectants (e.g., trehalose) to prevent hydrate dissociation during lyophilization .
- Real-Time Monitoring : Employ Raman spectroscopy to detect hydrate transitions during processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
